5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one
Description
Properties
CAS No. |
18646-72-5 |
|---|---|
Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5,6,9-trimethoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O6/c1-16-10-8-6-7-4-5-19-9(7)12(17-2)11(8)20-14(15)13(10)18-3/h4-6H,1-3H3 |
InChI Key |
NGCYDEYEPDYBIX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)OC2=C1C=C3C=COC3=C2OC)OC |
Canonical SMILES |
COC1=C(C(=O)OC2=C1C=C3C=COC3=C2OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The biological and chemical properties of furocoumarins are highly dependent on substituent type, position, and number. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Furocoumarins
Key Observations:
Substituent Position and Activity: Methoxy groups at position 9 (e.g., Methoxsalen) enhance CYP3A4 inhibition and photochemical reactivity . Multiple methoxy groups (e.g., 5,6,9-Trimethoxy derivative) may improve solubility and binding affinity compared to monosubstituted analogs, though this requires experimental validation . Alkoxy chains (e.g., Imperatorin’s prenyloxy group at position 9) confer anti-inflammatory effects by modulating oxidative stress pathways .
Anti-Cancer Activity: Amino or amide substituents at position 4 (e.g., 4-Amino-9-methoxy-7H-furo[3,2-g]chromen-7-one) enhance cytotoxicity against breast cancer cells, particularly under UV activation . Methoxy groups at positions 5 and 6 in the target compound could synergize with position 9 substituents to enhance DNA intercalation or topoisomerase inhibition .
Enzyme Inhibition :
- Methoxsalen (9-OCH₃) is a potent CYP3A4 inhibitor, while derivatives with rigid side chains (e.g., carbon-carbon double bonds) show reduced activity, highlighting the importance of substituent flexibility .
Physicochemical Properties
Methoxy groups increase hydrophobicity and electron density, influencing pharmacokinetics. For example:
- Methoxsalen (logP ~1.8): Moderate lipophilicity enables membrane permeability for CYP3A4 binding .
- Imperatorin (logP ~3.5): Higher lipophilicity due to its prenyloxy group enhances bioavailability in lipid-rich tissues .
- 5,6,9-Trimethoxy derivative : Predicted logP ~2.2 (based on additive methoxy contributions), suggesting balanced solubility and permeability .
Preparation Methods
Plant Source Identification
5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one is natively found in:
Solvent Extraction
Yield Optimization
Chemical Synthesis Pathways
Starting Materials
Reaction Mechanism
Data Table: Cyclocondensation Parameters
Methylation Reagents
Optimization Challenges
Data Table: Methylation Efficiency
| Methylating Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Dimethyl sulfate | Acetone | 60 | 68 | 92 |
| Methyl iodide | DMF | 50 | 45 | 88 |
Advanced Synthetic Approaches
One-Pot Synthesis
Mechanism
Microwave-Assisted Synthesis
Analytical Validation and Characterization
Spectroscopic Data
Q & A
Q. What are the optimal synthetic routes for 5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step organic reactions, starting with functionalized chromenone or furochromene precursors. Key steps include:
- Methoxy group introduction : Use alkylation or nucleophilic substitution with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to install methoxy groups at positions 5, 6, and 9 .
- Furan ring formation : Employ cyclization via acid-catalyzed (e.g., H₂SO₄) or photochemical methods to close the fused furan ring .
- Optimization parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield. Monitor reaction progress via TLC and purify intermediates via column chromatography .
Q. How can the structural characterization of this compound be rigorously validated?
Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to assign methoxy groups (δ 3.8–4.0 ppm) and confirm fused-ring connectivity .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₆H₁₄O₇) and isotopic patterns.
- X-ray crystallography : Resolve crystal structure to confirm substituent positions and dihedral angles .
- HPLC purity analysis : Ensure >95% purity using a C18 column with UV detection at 254 nm .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
Initial screening should focus on:
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial potential : Broth microdilution assay against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Anti-inflammatory effects : COX-2 inhibition assay or LPS-induced cytokine suppression in macrophages .
- Dose-response curves : Use triplicate measurements and positive controls (e.g., doxorubicin for anticancer assays) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for furochromenone derivatives?
Contradictions often arise from:
- Substituent effects : Minor structural variations (e.g., ethyl vs. methyl groups) alter bioactivity. Compare analogues like 5-ethyl-2,3,9-trimethyl-furochromenone (IC₅₀ = 8.2 µM) vs. 6-ethyl derivatives (IC₅₀ = 12.5 µM) to identify critical substituents .
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.
- Metabolic stability : Use hepatic microsome assays to assess compound degradation, which may explain reduced efficacy in vivo vs. in vitro .
Q. What methodologies are effective for establishing structure-activity relationships (SAR) in this compound class?
- Substituent scanning : Synthesize derivatives with single substituent changes (e.g., replacing 5-methoxy with Cl or F) and test bioactivity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or EGFR kinase .
- Data correlation : Use multivariate analysis to link physicochemical properties (logP, polar surface area) with activity (Table 1).
Q. Table 1: Substituent Effects on Anticancer Activity
| Position | Substituent | IC₅₀ (µM) | Target Affinity (kcal/mol) |
|---|---|---|---|
| 5 | OMe | 10.2 | -8.3 (Topo II) |
| 5 | Cl | 7.8 | -9.1 (Topo II) |
| 6 | OMe | 12.5 | -7.6 (EGFR) |
| Data extrapolated from studies on analogous compounds . |
Q. Which advanced analytical techniques are critical for studying degradation products or metabolic pathways?
- LC-MS/MS : Identify phase I metabolites (oxidation, demethylation) and phase II conjugates (glucuronidation) .
- Stability studies : Expose the compound to UV light (for photodegradation analysis) or pH variations (1–13) to simulate gastrointestinal conditions .
- Isotope labeling : Use ¹³C-labeled methoxy groups to track metabolic fate via mass spectrometry .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like Bcl-2) .
- Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
